2-(Benzyloxy)pyridine-4-carboxamide
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Overview
Description
2-(Benzyloxy)pyridine-4-carboxamide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is also known by its IUPAC name, 2-(benzyloxy)isonicotinamide . This compound is characterized by a pyridine ring substituted with a benzyloxy group at the 2-position and a carboxamide group at the 4-position. It is a white to off-white powder that is soluble in organic solvents.
Preparation Methods
The synthesis of 2-(Benzyloxy)pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-carboxylic acid and benzyl alcohol.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with benzyl alcohol in the presence of a base such as triethylamine to form the benzyloxy ester.
Amidation: The benzyloxy ester is then subjected to amidation using ammonia or an amine to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(Benzyloxy)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Major products formed from these reactions include benzoic acid derivatives, amines, and substituted pyridines.
Scientific Research Applications
2-(Benzyloxy)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(Benzyloxy)pyridine-4-carboxamide can be compared with other similar compounds such as:
2-(Benzyloxy)pyridine: Lacks the carboxamide group, making it less versatile in forming hydrogen bonds.
Pyridine-4-carboxamide: Lacks the benzyloxy group, reducing its hydrophobic interactions.
Benzyloxybenzene: Lacks the pyridine ring, limiting its ability to participate in certain chemical reactions.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-phenylmethoxypyridine-4-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)11-6-7-15-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16) |
InChI Key |
NILSYOBBXYBYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)N |
Origin of Product |
United States |
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